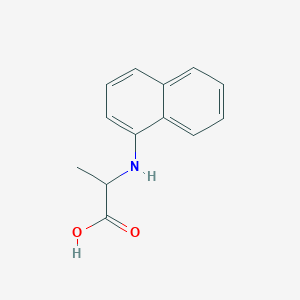

2-(Naphthalen-1-ylamino)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKLZBIWFXPUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590893 | |

| Record name | N-Naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94943-86-9 | |

| Record name | N-Naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Potential Applications and Areas for Future Investigation

Utility in Peptide Synthesis and Peptidomimetics

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating novel therapeutics with enhanced properties. 2-(Naphthalen-1-ylamino)propanoic acid could serve as a valuable building block in solid-phase peptide synthesis. chemimpex.com The bulky and hydrophobic naphthalene (B1677914) group could be used to probe binding pockets of proteins or to induce specific secondary structures in peptides.

Exploration of Biological Activities

Given the wide range of biological activities associated with naphthalene-containing compounds, 2-(naphthalen-1-ylamino)propanoic acid warrants investigation for its potential pharmacological effects. ekb.eg Studies on Schiff bases derived from amino acids and naphthaldehyde have shown antimicrobial activities. nih.gov Research on other naphthalene-amino acid scaffolds has also revealed promising antimicrobial and antimalarial action. researchgate.net Therefore, screening for antimicrobial and anticancer activity would be a logical starting point for elucidating the biological profile of this compound.

Conclusion

2-(Naphthalen-1-ylamino)propanoic acid represents a structurally intriguing molecule at the intersection of modified amino acid chemistry and the study of naphthalene-based bioactive compounds. While specific research on this compound is limited, established synthetic methodologies for N-arylation of amino acids provide clear pathways for its preparation. The combination of an amino acid core and a naphthalene (B1677914) scaffold suggests potential applications as a building block in peptide science and as a candidate for the discovery of new bioactive agents. Future research into the synthesis, characterization, and biological evaluation of 2-(naphthalen-1-ylamino)propanoic acid is needed to fully uncover its scientific potential.

Biomolecular Interactions and Mechanistic Insights of 2 Naphthalen 1 Ylamino Propanoic Acid Analogues Excluding Clinical Studies

Enzyme Inhibition Studies

The ability of 2-(naphthalen-1-ylamino)propanoic acid analogues to modulate the activity of various enzyme systems has been a key area of research. These investigations have revealed inhibitory activities against several classes of enzymes, including cytochrome P450s, kinases, and cyclooxygenases.

Cytochrome P450 Enzymes (e.g., CYP26) Inhibition Mechanisms

Analogues of 2-(naphthalen-1-ylamino)propanoic acid have emerged as potent inhibitors of Cytochrome P450 Family 26 (CYP26) enzymes, which are responsible for the metabolism of retinoic acid. nih.gov The inhibition of these enzymes can lead to increased endogenous levels of retinoic acid, a molecule crucial for various biological processes. researchgate.net

Research has focused on the synthesis of derivatives containing an azole group, which can coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, leading to inhibition. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the naphthalen-2-ylamino moiety and the propanoic acid chain can significantly influence inhibitory potency and selectivity. For instance, a study on 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives revealed exceptionally potent inhibition of CYP26A1. nih.gov The most promising compound from this series, 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3- researchgate.netnih.govnih.govtriazol-1-yl-propionic acid methyl ester, exhibited an IC50 value of 0.35 nM against CYP26A1 in a microsomal assay. nih.gov This was significantly more potent than the known CYP26 inhibitors liarozole (B1683768) (IC50 = 540 nM) and R116010 (IC50 = 10 nM). nih.govresearchgate.net

Further investigations into imidazole (B134444) methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates also demonstrated potent CYP26A1 inhibition. The most active compound in this series, 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester, showed an IC50 of 3 nM. researchgate.net These potent inhibitory activities suggest that the naphthalen-2-ylamino scaffold is a key pharmacophore for high-affinity binding to the active site of CYP26A1.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3- researchgate.netnih.govnih.govtriazol-1-yl-propionic acid methyl ester | CYP26A1 | 0.35 |

| 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester | CYP26A1 | 3 |

| R116010 (Reference) | CYP26A1 | 10 |

| Liarozole (Reference) | CYP26A1 | 540 |

Kinase Inhibition (e.g., EGFR, SIRT2) Investigations

The N-aryl amino acid scaffold, present in 2-(naphthalen-1-ylamino)propanoic acid, has been explored for its potential to inhibit protein kinases, which are critical regulators of cellular signaling pathways.

In the context of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated. mdpi.com While not direct analogues, these compounds share the core propanoic acid feature. Molecular docking studies of these derivatives have suggested potential interactions with conserved amino acid residues within the ATP-binding site of EGFR. mdpi.com Furthermore, research on anilinoquinazoline (B1252766) derivatives, which often incorporate an N-aryl group, has shown potent EGFR inhibitory activity. nih.gov For example, certain 3-(naphthalen-1-yl)-4,5-dihydropyrazoles exhibited EGFR inhibition in the nanomolar range. nih.gov

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, is another enzyme target for which N-aryl amino acid analogues have shown inhibitory potential. Inhibition of SIRT2 is being explored for its therapeutic potential in neurodegenerative diseases and cancer. nih.govmdpi.com Studies on N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides and 3-(N-arylsulfamoyl)benzamides have identified compounds with SIRT2 inhibitory activity in the low micromolar range. researchgate.netnih.gov The structure-activity relationships of these compounds suggest that the nature and substitution pattern of the aryl group are crucial for potent and selective inhibition. While direct studies on 2-(naphthalen-1-ylamino)propanoic acid analogues are limited, the existing data on related scaffolds suggest that this chemical class could be a promising starting point for the design of novel kinase inhibitors.

| Compound Class | Target Kinase | Reported Activity |

|---|---|---|

| 3-(Naphthalen-1-yl)-4,5-dihydropyrazoles | EGFR | IC50 in the nanomolar range (e.g., 267 nM) |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | IC50 of 1.5 µM |

| N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides | SIRT2 | Inhibitory concentrations in the low micromolar range |

Cyclooxygenase (COX) Enzyme Interactions

The interaction of aryl propionic acid derivatives with cyclooxygenase (COX) enzymes is well-established, with naproxen (B1676952), a close structural analogue of the subject compound, being a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov Naproxen, which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, inhibits both COX-1 and COX-2 isozymes. nih.gov

Detailed mechanistic studies have revealed that naproxen acts as a time-dependent inhibitor of both COX-1 and COX-2. nih.gov The propionic acid moiety is crucial for its interaction with the active site of the COX enzymes. The carboxylate group of the propanoic acid is thought to interact with key arginine residues in the enzyme's active site channel. The naphthalene (B1677914) ring occupies a hydrophobic pocket within the enzyme. Structure-activity relationship studies on naproxen analogues have demonstrated that modifications to the methoxy (B1213986) group on the naphthalene ring can significantly impact inhibitory potency. nih.gov For example, the O-demethylated analogue showed reduced activity, highlighting the importance of specific interactions of this group within the enzyme's active site. nih.gov

Naproxen is considered a non-selective COX inhibitor, with comparable IC50 values for both COX-1 and COX-2. nih.gov This non-selectivity is a common feature of many traditional NSAIDs and is associated with both their therapeutic effects and some of their side effects.

| Compound | Target Enzyme | IC50 |

|---|---|---|

| Naproxen | COX-1 | Comparable to COX-2 |

| Naproxen | COX-2 | Comparable to COX-1 |

Receptor Binding Profiling and Affinity Determination

Beyond enzyme inhibition, analogues of 2-(naphthalen-1-ylamino)propanoic acid have been evaluated for their ability to bind to and modulate the function of various cellular receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a key role in the regulation of metabolism. PPARγ is a well-established target for insulin-sensitizing drugs. While direct studies on 2-(naphthalen-1-ylamino)propanoic acid analogues are not extensively reported, research on other aryl propionic acid derivatives suggests potential for PPARγ modulation.

For instance, studies on heteroaryl propanoic acid derivatives have been conducted to explore their potential as PPARγ agonists. i-scholar.in The binding of ligands to PPARγ is known to be influenced by the nature of the acidic head group and the hydrophobic tail. The propanoic acid moiety could potentially serve as the acidic head group, while the naphthalene ring could occupy the hydrophobic ligand-binding pocket of the receptor. Nitro-fatty acids have been shown to act as partial agonists of PPARγ by covalently binding to the receptor. nih.gov The affinity of various endogenous ligands for PPARγ is generally in the micromolar range. nih.gov Further research is needed to specifically determine the binding affinity and modulatory effects of 2-(naphthalen-1-ylamino)propanoic acid analogues on PPARγ.

Sigma (σ) Receptor Subtype Selectivity

Sigma (σ) receptors, which are divided into σ1 and σ2 subtypes, are unique proteins that are not classified as opioid receptors. mdpi.com They are involved in a variety of cellular functions and are considered therapeutic targets for a range of central nervous system disorders and cancer. frontiersin.org

The development of selective ligands for σ1 and σ2 receptors is an active area of research. While specific data for 2-(naphthalen-1-ylamino)propanoic acid analogues is limited, studies on other N-arylalkylpiperidines and related structures have provided insights into the structural requirements for high affinity and selectivity. For example, modest structural changes in ligands can have major effects on σ1/σ2 selectivity. researchgate.net The affinity of ligands for sigma receptors is typically determined through radioligand binding assays, with Ki values in the nanomolar range indicating high affinity. For instance, the selective σ1 receptor agonist SA4503 has a Ki of 4.6 nM for σ1 and 63.1 nM for σ2, demonstrating a 14-fold selectivity. researchgate.net The potential of 2-(naphthalen-1-ylamino)propanoic acid analogues to act as selective sigma receptor ligands remains an area for future investigation.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| SA4503 | Sigma-1 | 4.6 | 14-fold |

| SA4503 | Sigma-2 | 63.1 | |

| FE-SA4503 | Sigma-1 | 8.0 | 14-fold |

| FE-SA4503 | Sigma-2 | 113.2 |

Elucidation of Molecular Targets and Signal Transduction Pathways

Analogues of 2-(naphthalen-1-ylamino)propanoic acid have been investigated for their interactions with specific biomolecular targets, revealing potential mechanisms of action through the modulation of key signal transduction pathways. Research has identified that these compounds can act as inhibitors of enzymes crucial for cellular signaling.

One significant molecular target identified for derivatives of this structural class is Protein Tyrosine Phosphatase 1B (PTP1B). A series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives were developed as reversible and competitive inhibitors of PTP1B. nih.gov PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for metabolic diseases.

Furthermore, structurally related compounds, specifically 2-phenylamino-3-acyl-1,4-naphthoquinones, have been studied for their effects on cancer cell proliferation. In silico and experimental studies suggest that these compounds may target the mammalian target of rapamycin (B549165) (mTOR) mdpi.com. The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. mdpi.comnih.gov Its deregulation is common in various diseases, including cancer. mdpi.com The interaction with targets like PTP1B and mTOR indicates that naphthalen-ylamino propanoic acid analogues can interfere with fundamental cellular processes such as the PI3K/AKT pathway, which is critical for cell proliferation and apoptosis prevention. nih.gov

Signal transduction is a fundamental process where external signals are transmitted into a cell to elicit a response. nih.govkhanacademy.org Pathways like the mTOR and those regulated by PTP1B are complex cascades involving multiple proteins. nih.gov The ability of naphthalen-ylamino propanoic acid derivatives to modulate these specific targets suggests their potential to influence these broader signaling networks. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and target selectivity of lead compounds. For analogues of 2-(naphthalen-1-ylamino)propanoic acid, research has focused on how modifications to the core structure, including the nature of substituents and the compound's stereochemistry, influence their biological effects.

The type and position of substituent groups on the naphthalene ring system and the propanoic acid chain significantly affect the biological potency of these analogues.

In a study of PTP1B inhibitors based on a (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid scaffold, various derivatives were synthesized and evaluated. Among the tested compounds, derivative 12h demonstrated the most potent in vitro inhibitory activity against PTP1B, with an IC₅₀ value of 1.25 ± 0.24 μM. nih.gov This compound also showed a 3-fold selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). nih.gov

For a series of related 2-phenylamino-3-acyl-1,4-naphthoquinones, the nature of the acyl group was found to be critical for their antiproliferative activity. Compounds featuring aryl-C=O and heteroaryl-C=O ligands displayed significant activity, with IC₅₀ values ranging from 0.82 to 21.66 μM, whereas analogues with alkyl-C=O ligands were weak or inactive. mdpi.com Similarly, in a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a compound containing a 2-furyl substituent (20 ) was identified as a promising candidate with potent anticancer and antioxidant properties. mdpi.com These findings underscore that modifications to the peripheral groups attached to the core structure are a key determinant of biological response.

| Compound Series | Key Structural Feature | Biological Activity | Most Potent Example | Potency (IC₅₀) |

|---|---|---|---|---|

| (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives nih.gov | Varied substituents on the core scaffold | PTP1B Inhibition | 12h | 1.25 ± 0.24 μM |

| 2-Phenylamino-3-acyl-1,4-naphthoquinones mdpi.com | Aryl-C=O vs. Alkyl-C=O ligands | Antiproliferative | Compound 11 | 0.82 μM (against T24 cells) |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives mdpi.com | Presence of a 2-furyl substituent | Anticancer & Antioxidant | Compound 20 | Not specified |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Enzymes and receptors are chiral environments, often leading to different interactions with different stereoisomers (enantiomers) of a compound. mdpi.com

The potential for stereoselectivity is evident in complex derivatives such as (S)-2-amino-3-(4-(2-amino-6-((R)-1-(naphthalen-2-yl)ethylamino)pyrimidin-4-yl)phenyl)propanoic acid. ontosight.ai This molecule possesses multiple chiral centers, indicated by the (S) and (R) designators in its name. ontosight.ai The presence of these specific configurations suggests that its interaction with biological targets is likely to be stereoselective, meaning one enantiomer may be significantly more active or have a different biological profile than the other. ontosight.ai The high degree of stereoselectivity exhibited by enzymes, such as hydrolases, in their reactions provides a basis for understanding why different enantiomers of a drug can have distinct biological effects. mdpi.com

Application as Fluorescent Probes in Cellular and Biochemical Systems

Derivatives of naphthalen-ylamino propanoic acid have been developed as valuable tools for biological research, particularly as fluorescent probes. nih.gov The naphthalene moiety is known to be a component of fluorescent molecules, which can be designed to detect specific ions or molecules. mdpi.comrsc.org

A notable example is the fluorescent amino acid, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), an analogue of the subject compound. nih.gov Anap is a derivative of prodan, a fluorophore known to be sensitive to its environment. nih.gov This property is highly useful, as Anap's fluorescence emission maximum and intensity shift significantly with changes in solvent polarity. For instance, its emission maximum shifts from 490 nm in water to 420 nm in ethyl acetate. nih.gov This sensitivity allows it to be used as a probe for monitoring biomolecular interactions and conformational changes in proteins. nih.gov

Anap can be site-specifically incorporated into proteins in living mammalian cells using genetic code expansion techniques. nih.gov Its small size (MW = 273) is advantageous as it is less likely to perturb the structure and function of the host protein compared to larger fluorescent protein tags. nih.gov The brightness of Anap's fluorescence is sufficient for imaging the subcellular localization of labeled proteins via fluorescence microscopy, including two-photon excitation microscopy. nih.gov These characteristics make Anap and similar compounds powerful tools for studying protein function and dynamics directly within the complex environment of a living cell. nih.gov

| Property | Value | Conditions |

|---|---|---|

| Absorption Maximum (λ_abs) | 360 nm | In water |

| Emission Maximum (λ_em) | 490 nm | In water |

| Emission Maximum (λ_em) | 420 nm | In Ethyl Acetate |

| Extinction Coefficient (ε) | 17,500 cm⁻¹ M⁻¹ | Not specified |

| Quantum Yield (Φ) | 0.48 | In Ethanol |

Lack of Publicly Available Data on the Analytical Applications of 2-(Naphthalen-1-ylamino)propanoic Acid

Despite extensive and targeted searches, no scientific literature or data could be found detailing the use of the chemical compound "2-(Naphthalen-1-ylamino)propanoic acid" in the specific analytical chemistry applications outlined in the user's request.

The requested article was to be structured around the applications of this specific compound in chromatography, fluorescent labeling, and mass spectrometry. However, the search for relevant information across multiple scientific databases and search engines yielded no results for "2-(Naphthalen-1-ylamino)propanoic acid" being used as a derivatization reagent for either pre-column or post-column techniques in chromatography.

Similarly, no information was found on its use as a fluorescent label for the trace analysis of biomolecules, such as the quantification of amino acids and peptides. Consequently, there is no available data on any sensitivity and selectivity enhancements that might be achieved using this specific compound. Furthermore, the literature search did not provide any instances of its utilization in mass spectrometry-based analytical methodologies involving derivatization.

It is important to note that while no information was found for "2-(Naphthalen-1-ylamino)propanoic acid," the searches did yield results for structurally related compounds. For instance, "2-Amino-3-(naphthalen-1-yl)propanoic acid" is a known compound, and various other naphthalene-containing molecules have been documented as fluorescent probes and derivatization reagents in analytical chemistry. However, in strict adherence to the user's instructions to focus solely on "2-(Naphthalen-1-ylamino)propanoic acid," these findings on related but distinct chemical entities cannot be used to generate the requested article.

Therefore, due to the complete absence of publicly available research and data on the specified applications of "2-(Naphthalen-1-ylamino)propanoic acid," it is not possible to produce the detailed, informative, and scientifically accurate article as requested.

Applications in Analytical Chemistry and Derivatization Strategies of 2 Naphthalen 1 Ylamino Propanoic Acid

Chiral Resolution Techniques for Enantiomeric Separation

The separation of enantiomers of chiral compounds is a critical aspect of analytical chemistry, particularly in the pharmaceutical and biological fields where the stereochemistry of a molecule can significantly influence its activity. For 2-(Naphthalen-1-ylamino)propanoic acid, a chiral carboxylic acid, several chromatographic techniques are employed for its enantiomeric resolution. These methods primarily include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often involving the use of chiral stationary phases (CSPs) or chiral derivatizing agents.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the enantioseparation of N-aryl amino acids. The direct separation of enantiomers can be effectively achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of racemic compounds, including N-protected amino acids. These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation.

For compounds that are challenging to resolve directly, derivatization to form diastereomers is a common strategy. The carboxylic acid and amino groups of 2-(Naphthalen-1-ylamino)propanoic acid can be reacted with a chiral reagent to produce a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column.

While specific studies on the chiral resolution of 2-(Naphthalen-1-ylamino)propanoic acid are not extensively documented in publicly available literature, data for the structurally analogous compound, 1-Naphthylalanine, provides valuable insight into the applicable methodologies. The separation of 1-Naphthylalanine has been successfully demonstrated using a zwitterionic ion-exchange type chiral stationary phase.

| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) | Elution Order |

| CHIRALPAK ZWIX(+) | Methanol/Acetonitrile (0/100) with 25 mM DEA and 50 mM FA | 1.68 | 1.14 | 1.50 | L < D |

| CHIRALPAK ZWIX(+) | Methanol/Acetonitrile (50/50) with 25 mM DEA and 50 mM FA | 3.16 | 1.16 | 1.50 | L < D |

Table 1: HPLC Chiral Separation Data for 1-Naphthylalanine. DEA: Diethylamine, FA: Formic Acid. Data sourced from the Chiral Technologies Amino Acid Database.

Gas Chromatography (GC) is another powerful technique for chiral separations, though it typically requires the analyte to be volatile and thermally stable. For non-volatile compounds like amino acids, derivatization is a mandatory step. The carboxylic acid group is commonly esterified (e.g., methylation or ethylation), and the amino group is acylated (e.g., with trifluoroacetic anhydride). This two-step derivatization process increases the volatility of the compound, making it suitable for GC analysis on a chiral stationary phase. Chiral GC columns, such as those containing cyclodextrin (B1172386) derivatives, are effective in separating the derivatized enantiomers.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for enantiomeric separation. In CE, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids. The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. For N-substituted amino acids, micellar electrokinetic chromatography (MEKC) with the addition of a chiral surfactant can also be employed to achieve enantiomeric resolution.

Exploration of Advanced Material Science Applications and Optical Properties of N Naphthylamino Propanoic Acid Derivatives

Investigation of Linear and Nonlinear Optical (NLO) Properties

The optical properties of organic molecules are dictated by their electronic structure. In N-naphthylamino propanoic acid derivatives, the naphthalene (B1677914) moiety acts as a significant chromophore, a part of the molecule responsible for its color and interaction with light. The interaction between the naphthalene group and the amino acid substituent can be engineered to elicit specific optical responses.

The design of chromophores for enhanced optical responses often involves the strategic placement of electron-donating and electron-withdrawing groups to create a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for achieving large nonlinear optical (NLO) effects. For instance, in related azobenzene derivatives modified with a naphthalene moiety, the extension of the π-conjugated system and the addition of terminal electron-donating groups have been shown to significantly enhance NLO properties. acs.orgnih.gov

Strategies for enhancing the optical responses in N-naphthylamino propanoic acid derivatives could involve:

Modification of the Naphthalene Core: Introducing substituents onto the naphthalene ring to modulate its electron density.

Varying the Amino Acid: Utilizing different amino acids to alter the electronic coupling with the naphthalene chromophore.

Extending Conjugation: Incorporating additional conjugated systems into the molecular framework.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of newly designed molecules and understanding the structure-property relationships that govern their optical behavior.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the molecular structure and has applications in areas such as 3D microfabrication, optical data storage, and bio-imaging. acs.orgnih.gov The TPA cross-section (σ₂) is a measure of the efficiency of this process.

For chromophores to exhibit significant TPA, they typically possess a large change in dipole moment between the ground and excited states and a considerable transition dipole moment. In derivatives of N-naphthylamino propanoic acid, the naphthalene core provides a π-electron system that can be tailored to enhance TPA. Research on related systems, such as azobenzene derivatives with naphthalene units, has demonstrated that extending the π-conjugation and introducing donor-acceptor motifs can lead to a substantial increase in the TPA cross-section. acs.orgnih.gov

| Compound Family | Structural Modification | **Effect on TPA Cross-Section (σ₂) ** |

| Azobenzene Derivatives | Extension of π-conjugation (e.g., from one to two azo groups) | Significant increase |

| Azobenzene Derivatives | Addition of terminal electron-donating groups | Marked enhancement |

This table illustrates general trends observed in related chromophore systems that could be applied to the design of N-naphthylamino propanoic acid derivatives with enhanced TPA properties.

Supramolecular Assembly and Host-Guest Chemistry

The presence of both a hydrophobic naphthalene group and a hydrophilic amino acid moiety in N-naphthylamino propanoic acid derivatives makes them excellent candidates for self-assembly into well-defined nanostructures. These non-covalent interactions drive the formation of larger, ordered architectures.

The self-assembly of these molecules is typically driven by a combination of π-π stacking interactions between the naphthalene cores and hydrogen bonding involving the amino acid's carboxyl and amino groups. The balance of these forces, along with hydrophobic interactions, can lead to the formation of various nanostructures, including nanofibers, nanoribbons, and vesicles. nih.govrsc.org

For example, studies on naphthalene diimide (NDI) conjugates with amino acids have shown that these molecules can self-assemble into one-dimensional fibrils in aqueous solutions. nih.gov The propensity for self-assembly and the resulting morphology are highly dependent on factors such as the specific amino acid used, the pH of the solution, and the ionic strength. nih.govacs.org The greater hydrophobicity and unique electronic nature of certain amino acid side chains can enhance the self-assembly process. nih.gov

The organized structures formed through supramolecular assembly can create cavities and binding sites capable of encapsulating guest molecules. This host-guest chemistry is a cornerstone of supramolecular science and has applications in sensing, catalysis, and drug delivery. nih.govacs.org

Design of Optoelectronic Materials

The unique combination of optical and self-assembly properties in N-naphthylamino propanoic acid derivatives makes them promising candidates for the development of advanced optoelectronic materials. The ability to form ordered structures is crucial for efficient charge transport, a key requirement for many electronic devices.

The electronic properties of these materials can be tuned by modifying the molecular structure. For instance, in core-substituted naphthalene diimides, the introduction of different functional groups can alter the optical and redox properties of the molecule. researchgate.net This tunability is essential for designing materials with specific energy levels for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs) Potential

The investigation into the potential of 2-(Naphthalen-1-ylamino)propanoic acid derivatives as emitter materials in OLEDs is currently speculative due to a lack of published research. The inherent fluorescence properties of the naphthalene group suggest that these compounds could theoretically exhibit electroluminescence. However, without experimental data from synthesized derivatives, crucial performance metrics cannot be determined.

For a compound to be a viable candidate as an OLED emitter, detailed studies on its photoluminescent quantum yield, emission spectrum, and thermal stability are necessary. Furthermore, the performance of these materials within a device structure, including their interaction with hole and electron transport layers, would need to be characterized to ascertain key metrics such as:

Luminance: The intensity of light emitted.

Current Efficiency: The ratio of light output to the current supplied.

Power Efficiency: The measure of light output per unit of power consumed.

External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

Commission Internationale de l'Éclairage (CIE) Coordinates: The specific color of the emitted light.

Currently, there are no available research articles or patents that provide this essential data for OLEDs fabricated using derivatives of 2-(Naphthalen-1-ylamino)propanoic acid as the emissive layer. Research in the field has more prominently featured other classes of naphthalene-containing compounds, such as naphthalimides, which possess a different core structure.

Table 7.3.1-1: OLED Performance Data for 2-(Naphthalen-1-ylamino)propanoic Acid Derivatives (Data not available in current scientific literature)

| Derivative | Host Material | EQE (%) | Max Luminance (cd/m²) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |

|---|

Sensor Applications

The application of 2-(Naphthalen-1-ylamino)propanoic acid derivatives as fluorescent chemosensors is another area that, while theoretically plausible, lacks concrete experimental validation in the available literature. The principle of fluorescent sensors often relies on the modulation of the fluorophore's emission in the presence of a specific analyte, such as a metal ion or an anion. The naphthalene group in the subject compound could serve as a fluorophore, and the amino and carboxylic acid groups could act as binding sites for analytes.

However, to establish the viability of these derivatives as sensors, detailed studies are required to determine their sensing performance, including:

Selectivity: The ability to detect a specific analyte in the presence of other potentially interfering species.

Sensitivity: The change in fluorescent signal in response to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Binding Constant (Ka): A measure of the affinity between the sensor molecule and the analyte.

Response Mechanism: The process by which analyte binding leads to a change in fluorescence (e.g., quenching, enhancement, or wavelength shift).

A thorough search of scientific databases did not yield studies that have synthesized derivatives of 2-(Naphthalen-1-ylamino)propanoic acid and evaluated them for these specific sensing properties. While there is extensive research on fluorescent sensors based on other naphthalene derivatives, this information is not directly applicable to the compound .

Table 7.3.2-1: Sensor Performance of 2-(Naphthalen-1-ylamino)propanoic Acid Derivatives (Data not available in current scientific literature)

| Derivative | Analyte | Limit of Detection (LOD) | Selectivity | Response Mechanism |

|---|

Q & A

Q. What are the mechanistic pathways for metabolic degradation of this compound in mammalian systems?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Key phases:

- Phase I : Hydroxylation at the naphthyl ring (CYP2E1-mediated) .

- Phase II : Glucuronidation of the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.